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Compound of Interest

Compound Name: 1-Chloro-2-methylpropan-2-amine

An In-Depth Technical Guide to N-Desethyl-amodiaquine (CAS 30533-55-2): The Principal
Active Metabolite of Amodiaquine

Abstract

N-Desethyl-amodiaquine (DEAQ), identified by CAS number 30533-55-2, is the principal and
biologically active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine. Following
oral administration of amodiaquine, it is rapidly and extensively converted in the liver to DEAQ.
[1][2] Due to its significantly longer elimination half-life and sustained plasma concentrations
compared to the parent drug, DEAQ is responsible for the majority of the therapeutic
antimalarial activity and is a key determinant of treatment efficacy.[3][4][5] Consequently, the
accurate characterization and quantification of DEAQ are paramount for pharmacokinetic
studies, bioequivalence testing, metabolism research, and understanding the toxicology
associated with amodiaquine therapy.[1] This technical guide provides a comprehensive
overview of the physicochemical properties, pharmacological profile, mechanism of action, and
key analytical and biological workflows for the characterization of N-Desethyl-amodiaquine,
designed for researchers, scientists, and drug development professionals.

Core Identity and Physicochemical Properties

N-Desethyl-amodiaquine is the product of N-de-ethylation of amodiaquine, a metabolic process
primarily mediated by the cytochrome P450 enzyme CYP2C8 in the liver.[6][7] This
biotransformation is critical, as it converts the rapidly cleared prodrug, amodiaquine, into the
pharmacologically active and more stable metabolite, DEAQ.[4][7]
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Property Data Source(s)
30533-55-2 (Base); 79049-30-

CAS Number _ _ [8]
2 (Dihydrochloride)
4-[(7-Chloro-4-

Chemical Name quinolinyl)amino]-2- [8]
[(ethylamino)methyl]-phenol

Synonyms Desethylamodiaquine, DEAQ [11[4119]

Molecular Formula C1sH1sCINsO [10][11]

) 327.81 g/mol (Base); 400.7

Molecular Weight ] ) [8][10]
g/mol (Dihydrochloride)

Appearance Crystalline Solid [8]

N Soluble in DMSO and
Solubility [8]

Methanol

Purity (Reference Std.)

Typically 295% (HPLC)

[1](8]

Pharmacological Significance and Mechanism of

Action

The clinical relevance of DEAQ stems from its pharmacokinetic profile and potent antiparasitic

activity. While amodiaquine itself is about three times more potent, its rapid clearance means

that the sustained concentrations of DEAQ are the primary driver of the overall therapeutic

effect against malaria parasites.[3][12]

Metabolic Bioactivation Pathway

Amodiaquine acts as a prodrug, undergoing rapid first-pass metabolism in the liver. The N-

desethylation reaction is almost exclusively catalyzed by CYP2C8, making this pathway an

excellent specific marker for in vitro assessment of CYP2C8 activity.[6][7][13]
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Caption: Inhibition of heme detoxification pathway by N-Desethyl-amodiaquine.

Role in Toxicology

The clinical use of amodiaquine is limited by rare but severe adverse effects, including
hepatotoxicity and agranulocytosis. [3][14]This toxicity is not attributed to the parent drug or
DEAQ directly, but to their further bioactivation into a reactive quinoneimine metabolite. [15]
[16]Given that the systemic exposure (AUC) to DEAQ can be up to 240-fold higher than that of
amodiaquine, the bioactivation of DEAQ is considered a quantitatively more significant
contributor to the formation of these toxic intermediates in vivo. [16]
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Applications in Research and Drug Development

High-purity N-Desethyl-amodiaquine is a critical reference standard for:

o Pharmacokinetic (PK) Studies: Quantifying DEAQ in plasma or blood is essential for
evaluating amodiaquine's absorption, distribution, metabolism, and excretion (ADME) profile.
[4][17]* Bioanalytical Method Validation: Used as a primary standard to develop and validate
robust analytical methods, such as HPLC and LC-MS/MS, for clinical and preclinical sample
analysis. [18][19]* In Vitro Efficacy Testing: Employed in cell-based assays to determine the
50% inhibitory concentration (ICso) against various strains of P. falciparum, helping to
monitor drug resistance. [10][20]* Drug Metabolism Research: Serves as a specific, high-
affinity probe substrate for measuring the activity of the CYP2C8 enzyme, which is crucial for
studying drug-drug interactions. [6][21]

Analytical Characterization Workflows

The accurate characterization of DEAQ, whether as a pure reference standard or as a
metabolite in a complex biological matrix, relies on a combination of separation science and
detection techniques.

Sample Sample Preparation ¥ ¥ ¥ Data Analysis
(Reference Standard or (e.g., Protein Precipitation, Chrom(a;c::gl-rgp/htcjzpsl_%%aratlon (UVD g:e&t'sc;&s) (Purity Calculation or
Biological Matrix) Solid-Phase Extraction) Quantification)

Click to download full resolution via product page

Caption: General analytical workflow for the characterization of DEAQ.

Protocol 4.1: Purity Assessment by HPLC-UV

This protocol describes a representative method for assessing the purity of a DEAQ reference
standard. The principle relies on separating DEAQ from potential impurities on a reversed-
phase column, with detection by UV absorbance.

o Causality: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which
effectively retains the moderately nonpolar DEAQ molecule. The mobile phase, a mixture of
an organic solvent (acetonitrile) and an aqueous buffer (ammonium formate), allows for the
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controlled elution of the analyte. Formic acid is added to acidify the mobile phase (pH ~2.8-
3.0), which ensures that the amine functionalities on DEAQ are protonated, leading to sharp,
symmetrical peak shapes and reproducible retention times. [1][22] Step-by-Step
Methodology:

 Instrumentation: HPLC system equipped with a UV detector, autosampler, and a reversed-
phase C18 column (e.g., 4.6 x 150 mm, 5 pum particle size). [1]2. Mobile Phase Preparation:

o Mobile Phase A: 20 mM ammonium formate in ultrapure water, adjusted to pH ~3.0 with
formic acid.

o Mobile Phase B: Acetonitrile (HPLC grade).

o Self-Validation: Filter and degas both mobile phases prior to use to prevent pump
blockages and baseline noise.

o Standard Solution Preparation:

o Accurately weigh and dissolve the DEAQ reference standard in methanol or a mobile
phase mixture to create a stock solution (e.g., 1 mg/mL).

o Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1
mg/mL). [1]4. Chromatographic Conditions:

o Flow Rate: 1.0 mL/min. [1] * Injection Volume: 10 pL. [1] * Column Temperature: 30°C. [1]
* UV Detection Wavelength: 254 nm or 340 nm. [1][22] * Elution: A gradient elution is
typically used, for example: start at 15% B, ramp to 85% B over 10 minutes, hold for 2
minutes, and then re-equilibrate at 15% B. [1]5. Data Analysis:

o Integrate the peak area of all detected peaks in the chromatogram.

o Calculate purity using the area percent method: Purity (%) = (Area of DEAQ Peak / Total
Area of All Peaks) * 100.

Protocol 4.2: Quantification in Biological Matrices by
LC-MS/MS
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Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold
standard for quantifying DEAQ in complex biological matrices like plasma due to its superior
sensitivity and selectivity. [18][23]

o Causality: This method achieves selectivity through two stages of mass filtering (Multiple
Reaction Monitoring, MRM). A specific precursor ion (the molecular ion of DEAQ, m/z 328) is
selected in the first quadrupole, fragmented, and then a specific product ion (m/z 283) is
selected in the third quadrupole. [9]This specific transition is unique to DEAQ, eliminating
interference from other matrix components. A stable isotope-labeled (SIL) internal standard,
such as N-desethyl-amodiaquine-d5, is used to ensure trustworthiness. [19][20]The SIL
standard co-elutes with DEAQ and experiences identical matrix effects and extraction losses,
allowing for highly accurate and precise quantification by correcting for any variations during
sample processing. [1] Step-by-Step Methodology:

 Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an
electrospray ionization (ESI) source.

o Sample Preparation (Protein Precipitation):

o

To a 100 pL aliquot of plasma sample, add the internal standard solution (DEAQ-d5).

o Add 300 pL of cold acetonitrile to precipitate plasma proteins.

o Vortex vigorously for 1 minute.

o Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

o Carefully transfer the supernatant to a new vial for injection. [9]3. Chromatographic
Conditions:

o Column: Reversed-phase C18 or similar (e.g., Zorbax SB-CN, 50 x 4.6 mm, 3.5 pum). [23] *
Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid in water. [9][23] *
Mobile Phase B: Acetonitrile.

o Flow Rate: 0.5 - 1.0 mL/min.

o Elution: A fast gradient is typically employed to ensure high throughput.
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e Mass Spectrometric Detection:
o lonization Mode: Positive Electrospray lonization (ESI+).

o MRM Transitions: Monitor the specific precursor — product ion transitions.

Precursor lon
Analyte (miz) Product lon (m/z) Source(s)
m/z

DEAQ 328 283 [9]

| DEAQ-d5 (IS) | 333 (approx.) | 283 (approx.) | [9][20]|
o Data Analysis:

o Generate a calibration curve by plotting the ratio of the DEAQ peak area to the internal
standard peak area against the known concentrations of prepared calibrators.

o Quantify the concentration of DEAQ in unknown samples by interpolating their peak area
ratios from the linear regression of the calibration curve.

In Vitro Biological Assay Protocol
Protocol 5.1: Antimalarial Activity (ICso Determination)
Assay

This protocol outlines a method to determine the in vitro activity of DEAQ against P. falciparum
using a parasite lactate dehydrogenase (pLDH) assay, which measures parasite viability. [24]

o Causality: The pLDH enzyme is essential for the parasite's anaerobic glycolysis and is
released upon lysis of the parasites. Its activity can be measured colorimetrically, and the
amount of pLDH activity is directly proportional to the number of viable parasites in the
culture. This provides a robust and high-throughput method to assess the inhibitory effect of

a compound.

Step-by-Step Methodology:
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» Parasite Culture: Maintain a synchronous culture of a P. falciparum strain (e.g., 3D7) in
human erythrocytes (O+ blood type) using standard RPMI-1640 medium supplemented with
AlbuMAX and hypoxanthine at 37°C in a controlled gas environment (5% COz, 5% Oz, 90%
N2).

e Drug Plate Preparation:
o Prepare a stock solution of DEAQ in DMSO.

o In a 96-well microtiter plate, perform a serial dilution of DEAQ to create a range of
concentrations (e.g., from 1 nM to 1000 nM).

o Include drug-free wells (negative control) and wells with lysed erythrocytes (background
control).

e Assay Initiation:

o Adjust the parasite culture to the ring stage with a parasitemia of ~0.5% and a hematocrit
of 2%.

o Add 200 pL of this parasite suspension to each well of the drug plate.

 Incubation: Incubate the plates for 72 hours under the standard culture conditions to allow for
parasite maturation into schizonts. [24]5. pLDH Assay:

o Freeze-thaw the plate multiple times to lyse the erythrocytes and release the pLDH
enzyme.

o In a separate plate, add 20 pL of the lysate from each well.

o Add 100 pL of the pLDH assay reaction mix (containing Malstat reagent, NBT/PES
solution).

o Incubate in the dark at room temperature for 30 minutes.
o Read the absorbance at 650 nm using a microplate reader.

e Data Analysis:
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o Subtract the background absorbance from all readings.

o Normalize the data by expressing the absorbance in treated wells as a percentage of the
drug-free control wells.

o Plot the percentage inhibition versus the log of the drug concentration and fit the data to a
four-parameter logistic model to determine the ICso value.

P. falciparum Strain Reported ICso of DEAQ Source(s)

3D7 25 nM [10][20]

V1/S 97 nM [10][20]
Conclusion

N-Desethyl-amodiaquine (CAS 30533-55-2) is far more than a simple metabolite; it is the
primary pharmacologically active entity responsible for the clinical efficacy of amodiaquine. Its
uniqgue pharmacokinetic profile and potent anti-parasitic mechanism of action make it a central
molecule in the study of antimalarial drugs. For researchers in pharmacology, toxicology, and
analytical chemistry, a thorough understanding of its properties and the robust methodologies
for its characterization are essential. The protocols and data presented in this guide provide a
validated framework for the accurate investigation and application of this critical compound in
drug development and global health.
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 Structures of amodiaquine and desethylamodiaquine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5306493/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5306493/
https://www.iddo.org/wwarn/working-together/study-groups/amodiaquine-pkpd-study-group
https://pdf.benchchem.com/586/A_Comparative_Guide_to_the_Accurate_and_Precise_Quantification_of_N_Desethyl_Amodiaquine.pdf
https://storage.googleapis.com/innctech/ejbps/article_issue/volume_4_august_issue_8/1501495606.pdf
https://www.medchemexpress.com/n-desethyl-amodiaquine-d5.html
https://www.caymanchem.com/product/20822/n-desethyl-amodiaquine-hydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC7618367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7618367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8417464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8417464/
https://pdf.benchchem.com/586/N_Desethyl_Amodiaquine_A_Comparative_Analysis_of_a_Key_Antimalarial_Metabolite.pdf
https://www.benchchem.com/product/b8737033#cas-number-30533-55-2-characterization
https://www.benchchem.com/product/b8737033#cas-number-30533-55-2-characterization
https://www.benchchem.com/product/b8737033#cas-number-30533-55-2-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8737033?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8737033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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